molecular formula C7H4I2O2 B8719814 2,3-Diiodobenzoic acid CAS No. 857444-38-3

2,3-Diiodobenzoic acid

Cat. No.: B8719814
CAS No.: 857444-38-3
M. Wt: 373.91 g/mol
InChI Key: QGNWXTKXVFUTFK-UHFFFAOYSA-N
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Description

2,3-Diiodobenzoic acid is an aromatic carboxylic acid with iodine substituents at the 2 and 3 positions of the benzene ring relative to the carboxylic acid group. For example, it can be reduced to 2,3-diiodobenzyl alcohol and oxidized to 2,3-diiodobenzaldehyde, which serves as a critical intermediate in synthesizing halo-substituted tetrahydroisoquinoline compounds . Its structural features—two iodine atoms in adjacent positions—likely influence its electronic properties, reactivity, and applications in coupling reactions or medicinal chemistry.

Properties

CAS No.

857444-38-3

Molecular Formula

C7H4I2O2

Molecular Weight

373.91 g/mol

IUPAC Name

2,3-diiodobenzoic acid

InChI

InChI=1S/C7H4I2O2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11)

InChI Key

QGNWXTKXVFUTFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)I)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

2,5-Diiodobenzoic Acid

  • Structure : Iodine at positions 2 and 3.
  • Key Properties :
    • Melting point: 183–187°C .
    • Forms a 1:1 complex with cycloheptaamylose and undergoes palladium-catalyzed coupling with terminal alkynes .
    • Used in gas chromatography for detecting strong electron absorbers .
  • Less potent than triiodinated analogs in inducing formative effects .

3,4-Diiodobenzoic Acid

  • Structure : Iodine at positions 3 and 3.
  • Key Properties :
    • Melting point: 257°C .
    • Density: 2.56 g/cm³; low water solubility but soluble in organic solvents .
    • Reactivity: Participates in electrophilic substitution and coupling reactions .
  • Priced between €9–€132 per gram, depending on purity and supplier .

3,5-Diiodobenzoic Acid

  • Structure : Iodine at positions 3 and 4.
  • Key Properties :
    • CAS: 19094-48-5; molecular formula: C₇H₄I₂O₂ .
    • Used in Suzuki-Miyaura cross-coupling reactions to synthesize bifunctional carriers for siRNA delivery .
  • Derivatives: 2-Amino-3,5-diiodobenzoic acid: Inactive in plant growth assays, contrasting with the active 2-chloro-3,5-diiodobenzoic acid .

2,3,5-Triiodobenzoic Acid

  • Structure : Iodine at positions 2, 3, and 5.
  • Key Properties :
    • Induces formative effects in plants, including modified flower cluster positioning .
    • More biologically active than diiodinated analogs, highlighting the impact of additional iodine substitution .

4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzoic Acid

  • Structure: Complex iodine substitution pattern with a phenoxy linkage.
  • Key Properties :
    • Melting point: 236–239°C (decomposition); density: 2.83 g/cm³ .
    • Used in pharmacopeial standards for thyroid hormone analogs .

Data Tables

Table 1: Physicochemical Comparison of Diiodobenzoic Acids

Compound CAS Number Melting Point (°C) Density (g/cm³) Key Applications/Reactivity
2,3-Diiodobenzoic acid Not provided Not available Not available Intermediate in organic synthesis
2,5-Diiodobenzoic acid 50-24-8 183–187 - Gas chromatography; coupling reactions
3,4-Diiodobenzoic acid 35674-20-5 257 2.56 Electrophilic substitution
3,5-Diiodobenzoic acid 19094-48-5 Not available - Suzuki couplings; siRNA carriers

Research Findings and Contradictions

  • Positional Isomerism Effects: Adjacent iodine substituents (e.g., 2,3-diiodo) may hinder reactivity compared to para-substituted analogs (e.g., 3,5-diiodo), as seen in the inactivity of 2-amino-3,5-diiodobenzoic acid versus the active chloro derivative .
  • Triiodination vs. Diiodination :
    • Triiodinated compounds (e.g., 2,3,5-triiodobenzoic acid) exhibit enhanced bioactivity, suggesting iodine count and positioning synergistically influence molecular interactions .
  • Synthetic Utility :
    • 3,5-Diiodobenzoic acid is preferred in cross-coupling reactions due to its symmetric substitution pattern, enabling efficient synthesis of complex molecules .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-diiodobenzoic acid, and how can researchers validate purity?

  • Methodological Answer : The synthesis of diiodobenzoic acid derivatives typically involves iodination of benzoic acid precursors. For this compound, electrophilic aromatic substitution using iodine monochloride (ICl) in acidic media is a common approach. Post-synthesis, purity can be validated via melting point analysis (compare with literature values, e.g., 183–187°C for analogous diiodo derivatives ), thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC). Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (noting characteristic I-induced splitting patterns) are critical for structural confirmation .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Combined spectroscopic and computational methods are recommended. Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., carboxylic acid O-H stretch at ~2500–3000 cm⁻¹). X-ray crystallography using programs like SHELXL or WinGX/ORTEP resolves crystal packing and iodine-heavy atom interactions. Density functional theory (DFT) calculations predict electronic properties, such as charge distribution at iodine atoms, which influence reactivity in cross-coupling reactions .

Q. What are the key applications of this compound in organic synthesis?

  • Methodological Answer : The compound serves as a precursor in palladium-catalyzed coupling reactions (e.g., Sonogashira or Suzuki-Miyaura) due to the reactivity of iodine substituents. For example, terminal alkynes can couple regioselectively at the iodine sites to form biaryl or alkyne-functionalized products. Researchers should optimize reaction conditions (catalyst loading, solvent polarity) using gas chromatography with electron capture detection (GC-ECD) to monitor electrophilic intermediates .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound derivatives?

  • Methodological Answer : Discrepancies in unit cell parameters or anisotropic displacement ellipsoids may arise from polymorphism or experimental artifacts. Use the WinGX suite to reprocess raw diffraction data, applying restraints for iodine atoms to mitigate thermal motion overinterpretation. Compare results with databases like the Cambridge Structural Database (CSD) to identify outliers. Refinement protocols in SHELXL, such as employing TWIN or HKLF5 commands, address twinning or incomplete data .

Q. What strategies mitigate contradictions in spectroscopic vs. computational data for iodine-containing benzoic acids?

  • Methodological Answer : Discrepancies between experimental NMR shifts and DFT-predicted values often stem from solvent effects or relativistic effects in iodine. Use explicit solvent models in computational workflows (e.g., COSMO-RS) and include spin-orbit coupling in DFT calculations. Validate with solid-state NMR or X-ray absorption spectroscopy (XAS) to probe iodine’s local electronic environment .

Q. How can researchers elucidate the reaction mechanisms of this compound in cross-coupling reactions?

  • Methodological Answer : Mechanistic studies require a combination of kinetic isotope effect (KIE) analysis and computational modeling. Track reaction progress via in situ Raman spectroscopy to monitor iodine displacement. Use retrosynthesis tools (e.g., Reaxys or Pistachio models ) to propose intermediates, and validate with trapping experiments (e.g., adding radical scavengers like TEMPO). Transition-state modeling with Gaussian or ORCA software identifies rate-determining steps .

Data Analysis and Reporting

Q. How should researchers address variability in reported bioactivity data for this compound complexes?

  • Methodological Answer : Variability may arise from differences in complexation stoichiometry (e.g., 1:1 vs. 2:1 host-guest ratios). Use isothermal titration calorimetry (ITC) to quantify binding constants rigorously. Cross-validate with UV-Vis titration and circular dichroism (CD) for chiral complexes. Report confidence intervals and replicate measurements (n ≥ 3) to enhance reproducibility .

Q. What frameworks ensure rigorous reporting of synthetic yields and analytical data?

  • Methodological Answer : Adhere to the CRediT (Contributor Roles Taxonomy) framework for experimental details. Use standardized templates (e.g., ACS Organic Letters guidelines) to document reaction conditions, workup steps, and characterization data. For reproducibility, include raw spectral data in supplementary materials and deposit crystallographic data in the CSD or CCDC .

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